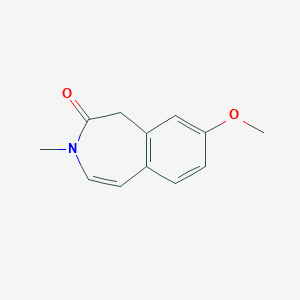

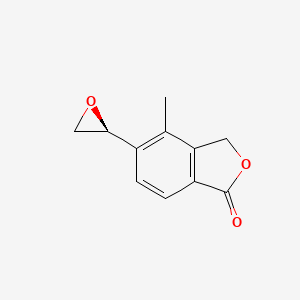

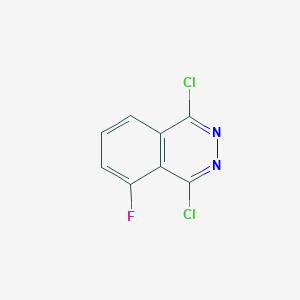

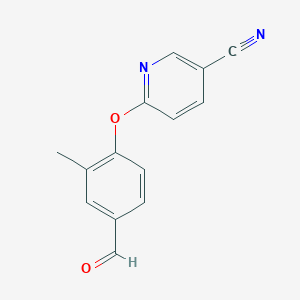

![molecular formula C10H12N2 B1398067 1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-83-8](/img/structure/B1398067.png)

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Descripción general

Descripción

“1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound with a molecular formula of C10H12N2 . It has recently gained attention in the field of medicinal chemistry due to its promising bioactivity and potential applications.

Molecular Structure Analysis

The molecular structure of “1-isopropyl-1H-pyrrolo[2,3-c]pyridine” has been characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 1-Isopropyl-1H-Pyrrolo[2,3-c]pyridine Applications

1-Isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising bioactivity and potential applications. Below is a detailed analysis of its scientific research applications across various fields.

Synthesis of Biologically Active Molecules: The structure of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine serves as a core for synthesizing biologically active molecules. Its similarity to purine bases like adenine and guanine makes it a valuable scaffold in medicinal chemistry . Researchers utilize this compound to create analogs that can interact with biological targets, potentially leading to new therapeutic agents.

Development of Anticancer Agents: Compounds derived from 1-isopropyl-1H-pyrrolo[2,3-c]pyridine have been explored for their anticancer properties. The ability to modify the core structure allows for the development of targeted therapies that can interfere with cancer cell proliferation and survival .

Neuroprotective Therapies: Neurodegenerative diseases are a major focus of pharmaceutical research. Derivatives of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine are being studied for their neuroprotective effects, which could lead to treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Applications: The anti-inflammatory potential of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat various chronic inflammatory diseases .

Cardiovascular Disease Management: Research indicates that 1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives may have applications in managing cardiovascular diseases. Their role in regulating blood glucose levels suggests potential benefits in conditions like hypertension and hyperlipidemia .

Antimicrobial Agents: The antimicrobial activity of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives is being investigated. These compounds could lead to new treatments for bacterial and viral infections, addressing the growing concern of antibiotic resistance .

Diabetes Treatment: Due to their efficacy in reducing blood glucose levels, derivatives of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine are being considered for the treatment of diabetes and related metabolic disorders .

Chemical Research and Synthesis: In chemical research, 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of complex molecules. Its versatile structure allows for a wide range of chemical modifications, making it a valuable tool in synthetic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is the colchicine-binding site . This compound acts as an inhibitor of this site, which is crucial in the functioning of microtubules . Microtubules play a fundamental role in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .

Mode of Action

1-Isopropyl-1H-pyrrolo[2,3-c]pyridine interacts with its target by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .

Biochemical Pathways

The compound affects the pathways related to microtubule dynamics. By inhibiting the colchicine-binding site, it disrupts the balance between depolymerization and polymerization of microtubules . This disruption leads to mitotic arrest, affecting the cell cycle and potentially leading to cell death .

Pharmacokinetics

It is noted that the compound conforms well to lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The compound’s action results in significant cellular effects. It causes G2/M phase cell cycle arrest and apoptosis . This is due to the disruption of microtubule dynamics, which is crucial for cell division .

Propiedades

IUPAC Name |

1-propan-2-ylpyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHAMUKPGGNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260354 | |

| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

1221153-83-8 | |

| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

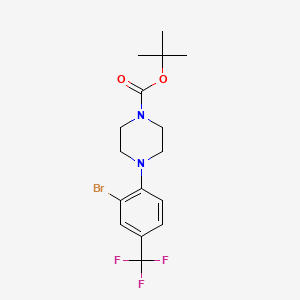

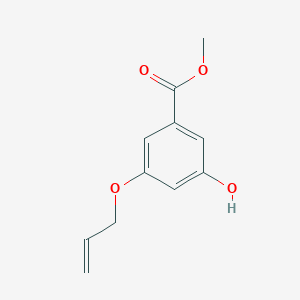

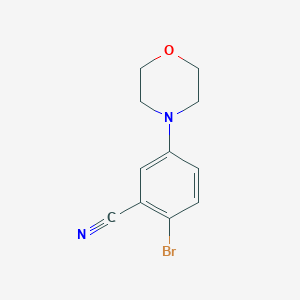

![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)